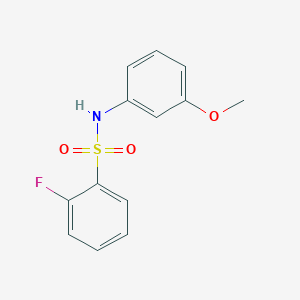

![molecular formula C21H22N2O4 B263172 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B263172.png)

3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

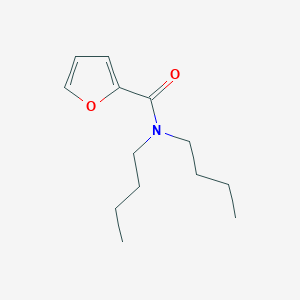

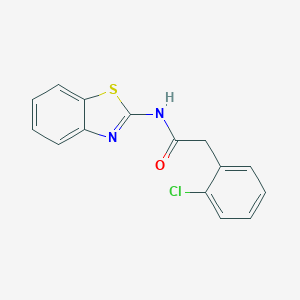

3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide, also known as BPAP, is a chemical compound that has been widely studied for its potential therapeutic applications. BPAP is a selective dopamine receptor D3 agonist, which means it has the ability to selectively activate dopamine receptors in the brain. BPAP has been found to have a range of effects on the brain and body, making it a promising candidate for further research.

Wirkmechanismus

3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide's mechanism of action involves its ability to selectively activate dopamine receptor D3 in the brain. Dopamine is a neurotransmitter that is involved in a range of functions, including movement, motivation, and reward. By activating dopamine receptors, 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide can modulate the release of dopamine in the brain, leading to a range of effects on behavior and physiology.

Biochemical and Physiological Effects:

3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide has been found to have a range of effects on the brain and body. In addition to its effects on dopamine release, 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide has been found to increase levels of other neurotransmitters, including norepinephrine and acetylcholine. 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide has also been found to increase blood pressure and heart rate, which may limit its use in certain populations.

Vorteile Und Einschränkungen Für Laborexperimente

3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide's selectivity for dopamine receptor D3 makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, its effects on other neurotransmitters and its potential cardiovascular effects may limit its use in certain experimental paradigms.

Zukünftige Richtungen

There are a number of potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide. One area of interest is the development of more selective dopamine receptor D3 agonists, which may have fewer side effects than 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide. Another area of interest is the development of new therapeutic applications for 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide, such as the treatment of depression or anxiety disorders. Additionally, further research is needed to fully understand 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide's effects on neurotransmitter systems and its potential long-term effects on the brain and body.

Synthesemethoden

3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide can be synthesized using a variety of methods, including the reaction of 3-(1,3-benzodioxol-5-yl)propanoic acid with 2-(pyrrolidin-1-ylcarbonyl)phenylboronic acid, followed by a catalytic hydrogenation step. Other methods involve the use of palladium-catalyzed coupling reactions or the use of Grignard reagents.

Wissenschaftliche Forschungsanwendungen

3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide has been investigated for a range of potential therapeutic applications, including the treatment of Parkinson's disease, schizophrenia, and drug addiction. In preclinical studies, 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide has been found to increase dopamine release in the brain, which may help alleviate the symptoms of Parkinson's disease and schizophrenia. 3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide has also been found to reduce drug-seeking behavior in animal models of addiction.

Eigenschaften

Produktname |

3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide |

|---|---|

Molekularformel |

C21H22N2O4 |

Molekulargewicht |

366.4 g/mol |

IUPAC-Name |

3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide |

InChI |

InChI=1S/C21H22N2O4/c24-20(10-8-15-7-9-18-19(13-15)27-14-26-18)22-17-6-2-1-5-16(17)21(25)23-11-3-4-12-23/h1-2,5-7,9,13H,3-4,8,10-12,14H2,(H,22,24) |

InChI-Schlüssel |

DILYDSHPRKDJSW-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CCC3=CC4=C(C=C3)OCO4 |

Kanonische SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CCC3=CC4=C(C=C3)OCO4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

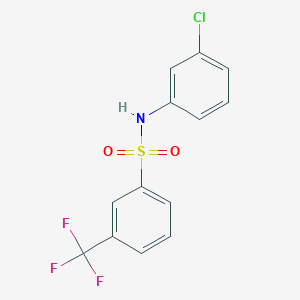

![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)

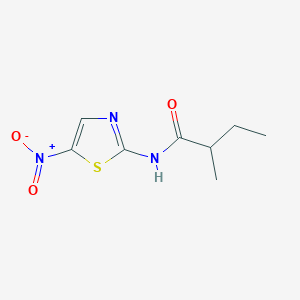

![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)

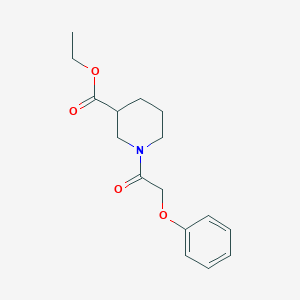

![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)